[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol [(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17723476
InChI: InChI=1S/C11H13FO2/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-4,9,11,13H,5-7H2/t9-,11+/m0/s1
SMILES:
Molecular Formula: C11H13FO2
Molecular Weight: 196.22 g/mol

[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol

CAS No.:

Cat. No.: VC17723476

Molecular Formula: C11H13FO2

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol -

Specification

Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
IUPAC Name [(2R,4R)-4-(4-fluorophenyl)oxolan-2-yl]methanol
Standard InChI InChI=1S/C11H13FO2/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-4,9,11,13H,5-7H2/t9-,11+/m0/s1
Standard InChI Key ZUTPILFYTQSBGX-GXSJLCMTSA-N
Isomeric SMILES C1[C@@H](CO[C@H]1CO)C2=CC=C(C=C2)F
Canonical SMILES C1C(COC1CO)C2=CC=C(C=C2)F

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, [(2R,4R)-4-(4-fluorophenyl)oxolan-2-yl]methanol, underscores its stereochemical configuration, with two chiral centers at the 2R and 4R positions of the oxolane (tetrahydrofuran) ring. The fluorophenyl group at the 4-position and the hydroxymethyl group at the 2-position contribute to its polarity and potential for hydrogen bonding. Key physicochemical data are summarized below:

PropertyValue
Molecular FormulaC₁₁H₁₃FO₂
Molecular Weight196.22 g/mol
InChIKeyZUTPILFYTQSBGX-GXSJLCMTSA-N
Isomeric SMILESC1C@@HC2=CC=C(C=C2)F
PubChem CID125456561

The compound’s stereochemistry significantly influences its biological interactions, as evidenced by the distinct activities of its enantiomers in chiral environments. The fluorine atom on the phenyl ring enhances electronegativity, potentially improving membrane permeability and metabolic stability compared to non-fluorinated analogs .

Synthesis and Optimization

The synthesis of [(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol typically begins with 4-fluorobenzaldehyde and glycidol as primary precursors. A reported pathway involves the following steps:

  • Epoxide Ring-Opening: Glycidol reacts with 4-fluorobenzaldehyde under basic conditions to form a diol intermediate.

  • Cyclization: Acid-catalyzed intramolecular cyclization yields the oxolane ring.

  • Stereochemical Control: Chiral resolution techniques or asymmetric catalysis ensure the desired (2R,4R) configuration.

Critical reaction parameters include temperature control (60–80°C), solvent selection (tetrahydrofuran or dichloromethane), and the use of Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency. Yields range from 65% to 78%, with purity >95% achieved via recrystallization or chromatography.

Applications in Pharmaceutical Research

Drug Delivery Systems

The hydroxymethyl group enables functionalization for prodrug development. For instance, conjugation with iron oxide nanoparticles has been shown to enhance bioavailability and targeted delivery in analogous compounds . Such strategies could mitigate the compound’s moderate solubility (2.1 mg/mL in water).

Comparative Analysis with Analogous Compounds

To contextualize its properties, [(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol is compared below with two structurally similar fluorinated oxolane derivatives:

CompoundMolecular WeightKey Structural FeaturesBioactivity
[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol196.22 g/mol4-fluorophenyl, hydroxymethylAntimicrobial (predicted)
((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol133.16 g/molMethylpyrrolidine, fluorinatedNeurological modulation
[2-(4-Bromo-3-fluorophenyl)oxolan-3-yl]methanol275.13 g/molBromo-fluorophenyl, hydroxymethylAnticancer (in vitro)

Key Observations:

  • Electron-Withdrawing Substituents: Bromine in [2-(4-Bromo-3-fluorophenyl)oxolan-3-yl]methanol increases molecular weight and polarizability, correlating with enhanced anticancer activity .

  • Ring Size: Pyrrolidine derivatives like ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol exhibit greater blood-brain barrier penetration due to reduced steric hindrance .

Future Directions and Challenges

  • Biological Screening: Comprehensive antimicrobial and cytotoxicity assays are needed to validate predicted activities.

  • Stereochemical Optimization: Enantioselective synthesis methods could improve yield and reduce costs.

  • Nanoparticle Conjugation: Leveraging iron oxide or lipid-based carriers may address solubility limitations .

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